ETHYL 2-(2-AMINO-3-CYANO-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
Ethyl 2-[2-amino-3-cyano-5-oxo-4-phenyl-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-AMINO-3-CYANO-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step reactions. One common method involves the reaction of ethyl arylidene cyanoacetate with 5,5-dimethyl-1,3-cyclohexanedione in ethylene glycol at elevated temperatures (around 80°C) for several hours . This reaction does not require any catalysts, making it relatively straightforward.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-amino-3-cyano-5-oxo-4-phenyl-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline and benzothiophene derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline and benzothiophene derivatives, which can have different functional groups depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-[2-amino-3-cyano-5-oxo-4-phenyl-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity and stability.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-AMINO-3-CYANO-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-benzo[b]pyrans: These compounds share a similar core structure and have comparable biological activities.
Cyanoacetohydrazides: These compounds are also used in the synthesis of heterocyclic compounds and have similar reactivity.
Uniqueness
What sets ETHYL 2-(2-AMINO-3-CYANO-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C27H27N3O3S |
---|---|
Molecular Weight |
473.6g/mol |
IUPAC Name |
ethyl 2-(2-amino-3-cyano-5-oxo-4-phenyl-4,6,7,8-tetrahydroquinolin-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C27H27N3O3S/c1-2-33-27(32)23-17-11-6-7-14-21(17)34-26(23)30-19-12-8-13-20(31)24(19)22(18(15-28)25(30)29)16-9-4-3-5-10-16/h3-5,9-10,22H,2,6-8,11-14,29H2,1H3 |
InChI Key |
JFPGROSIDROIHD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=CC=C5)C(=O)CCC4 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=CC=C5)C(=O)CCC4 |
Origin of Product |
United States |
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